rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride,exo
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Overview
Description
rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride, exo: is a chemical compound with a complex bicyclic structure. It is known for its unique stereochemistry and potential applications in various scientific fields. The compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride, exo typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system, which can be derived from norbornene or similar precursors.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, the compound may be used as a ligand or probe to study enzyme interactions and receptor binding. Its stereochemistry allows for specific interactions with biological targets.
Medicine: The compound has potential applications in medicinal chemistry, where it may be explored as a lead compound for drug development. Its ability to interact with biological molecules makes it a candidate for therapeutic agents.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride, exo involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
- rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine
- rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylamine hydrochloride
- (1R,2R,4S)-Bicyclo[2.2.1]heptan-2-ol
Comparison:
- Structural Differences: While these compounds share the bicyclo[2.2.1]heptane ring system, they differ in the functional groups attached to the ring. This leads to variations in their chemical properties and reactivity.
- Unique Features: rac-1-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanaminehydrochloride, exo is unique due to its specific stereochemistry and the presence of the methanaminehydrochloride group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H14ClNO |
---|---|
Molecular Weight |
163.64 g/mol |
IUPAC Name |
[(1S,2S,4R)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-4-5-3-6-1-2-7(5)9-6;/h5-7H,1-4,8H2;1H/t5-,6+,7-;/m0./s1 |
InChI Key |
ACLUEDVGEAYAPP-UHRUZOLSSA-N |
Isomeric SMILES |
C1C[C@H]2[C@@H](C[C@@H]1O2)CN.Cl |
Canonical SMILES |
C1CC2C(CC1O2)CN.Cl |
Origin of Product |
United States |
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